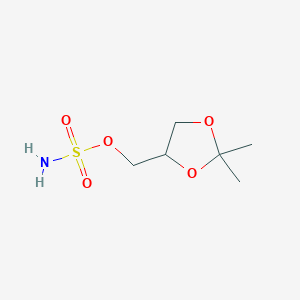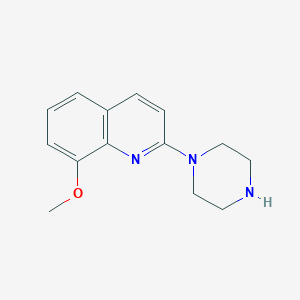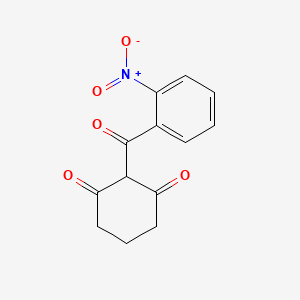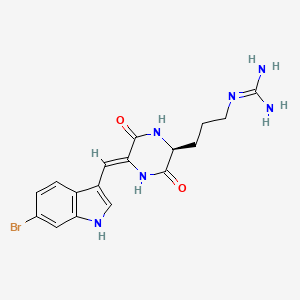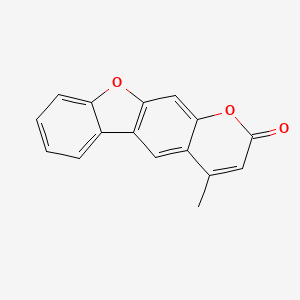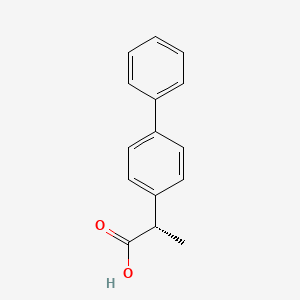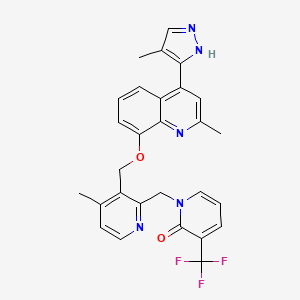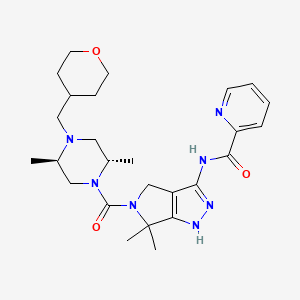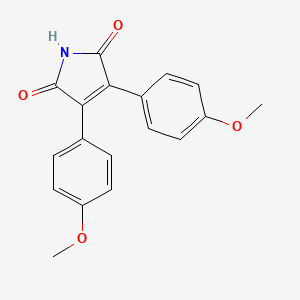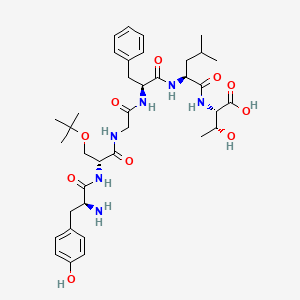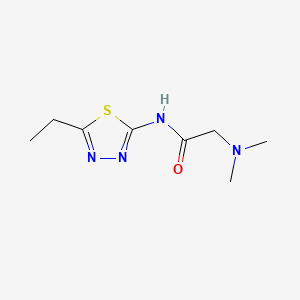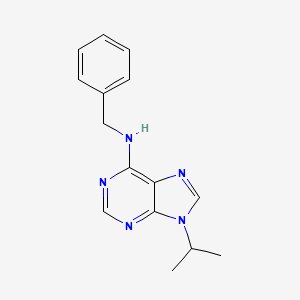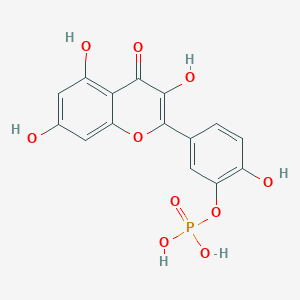
Quercetin-3'-o-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Quercetin-3’-o-phosphate is a derivative of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. Quercetin is known for its antioxidant, anti-inflammatory, and anticancer properties. The addition of a phosphate group to quercetin enhances its solubility and bioavailability, making quercetin-3’-o-phosphate a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quercetin-3’-o-phosphate typically involves the phosphorylation of quercetin. One common method is the reaction of quercetin with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 3’-hydroxyl group of quercetin.
Industrial Production Methods
Industrial production of quercetin-3’-o-phosphate may involve similar phosphorylation reactions but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as chromatography and spectroscopic analysis are commonly used for quality control.
化学反応の分析
Types of Reactions
Quercetin-3’-o-phosphate can undergo various chemical reactions, including:
Oxidation: Quercetin-3’-o-phosphate can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert quercetin-3’-o-phosphate back to its parent compound, quercetin.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin.
Substitution: Various substituted quercetin derivatives depending on the nucleophile used.
科学的研究の応用
Quercetin-3’-o-phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including cell signaling and gene expression.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the formulation of dietary supplements and functional foods due to its enhanced bioavailability.
作用機序
Quercetin-3’-o-phosphate exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: Inhibits the production of inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis and inhibits the proliferation of cancer cells by targeting various signaling pathways.
類似化合物との比較
Similar Compounds
Quercetin: The parent compound with similar antioxidant and anti-inflammatory properties but lower solubility and bioavailability.
Rutin (Quercetin-3-O-rutinoside): Another quercetin derivative with a sugar moiety, used for its antioxidant properties.
Luteolin: A flavonoid with similar anti-inflammatory and anticancer properties.
Apigenin: Another flavonoid with comparable biological activities.
Uniqueness
Quercetin-3’-o-phosphate is unique due to its enhanced solubility and bioavailability compared to quercetin. This makes it more effective in delivering its therapeutic effects in biological systems.
特性
CAS番号 |
1111616-69-3 |
|---|---|
分子式 |
C15H11O10P |
分子量 |
382.21 g/mol |
IUPAC名 |
[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C15H11O10P/c16-7-4-9(18)12-11(5-7)24-15(14(20)13(12)19)6-1-2-8(17)10(3-6)25-26(21,22)23/h1-5,16-18,20H,(H2,21,22,23) |
InChIキー |
UWJBYNLLMAPJMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OP(=O)(O)O)O |
Key on ui other cas no. |
1111616-69-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


